1'-(6-Ethylpyrimidin-4-yl)-1,4'-bipiperidine
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Overview
Description
1’-(6-Ethylpyrimidin-4-yl)-1,4’-bipiperidine is a complex organic compound featuring a bipiperidine structure with an ethylpyrimidine substituent
Preparation Methods
The synthesis of 1’-(6-Ethylpyrimidin-4-yl)-1,4’-bipiperidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 6-ethylpyrimidine with piperidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1’-(6-Ethylpyrimidin-4-yl)-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-(6-Ethylpyrimidin-4-yl)-1,4’-bipiperidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1’-(6-Ethylpyrimidin-4-yl)-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1’-(6-Ethylpyrimidin-4-yl)-1,4’-bipiperidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Thienopyrimidine derivatives: These compounds are structural analogs of purines and have various biological activities, including anticancer effects.
1-(6-Ethylpyrimidin-4-yl)piperidin-3-amine:
The uniqueness of 1’-(6-Ethylpyrimidin-4-yl)-1,4’-bipiperidine lies in its specific bipiperidine structure combined with the ethylpyrimidine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H26N4 |
---|---|
Molecular Weight |
274.40 g/mol |
IUPAC Name |
4-ethyl-6-(4-piperidin-1-ylpiperidin-1-yl)pyrimidine |
InChI |
InChI=1S/C16H26N4/c1-2-14-12-16(18-13-17-14)20-10-6-15(7-11-20)19-8-4-3-5-9-19/h12-13,15H,2-11H2,1H3 |
InChI Key |
ACAHATZNEXQRHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(CC2)N3CCCCC3 |
Origin of Product |
United States |
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